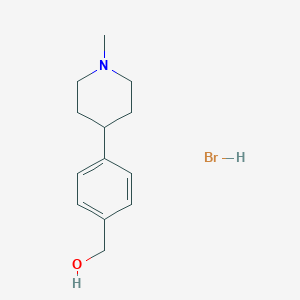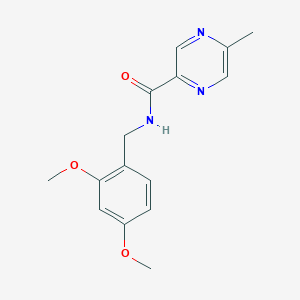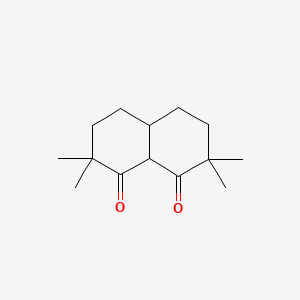
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is an organic compound with a unique structure characterized by its tetramethyl substitution on a hexahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting from simple aldehydes or ketones, followed by cyclization and methylation steps.
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as:
Continuous Flow Chemistry: For efficient and consistent production.
Batch Processing: Involving large reactors and controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylnaphthalene: Similar structure but without the hexahydro modification.
Hexahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene backbones.
Uniqueness
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is unique due to its specific substitution pattern and hydrogenation, which may confer distinct chemical and physical properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethyl-3,4,4a,5,6,8a-hexahydronaphthalene-1,8-dione |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-5-9-6-8-14(3,4)12(16)10(9)11(13)15/h9-10H,5-8H2,1-4H3 |
Clave InChI |
OVMAVLJLIMHKQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2CCC(C(=O)C2C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


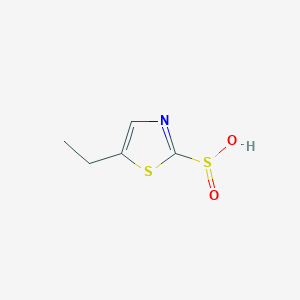
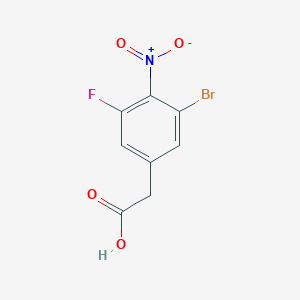


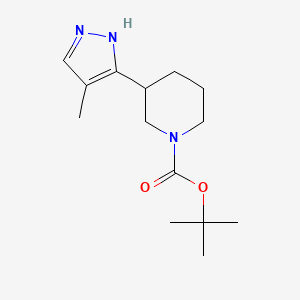

![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
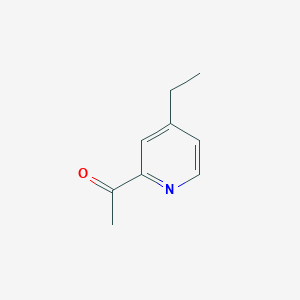
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
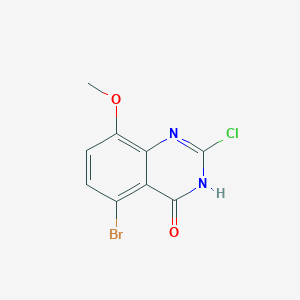
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)

